5-bromo-1H-indole-3-carbaldehyde O-benzyloxime
Description
Chemical Structure and Synthesis 5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime is a derivative of 5-bromo-1H-indole-3-carbaldehyde (CAS: 877-03-2), a brominated indole carbaldehyde with a molecular formula of C₉H₆BrNO (MW: 224.05) . The O-benzyloxime functional group is introduced via condensation of the aldehyde with O-benzylhydroxylamine, a common strategy to modify indole derivatives for enhanced biological activity or crystallographic stability.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(5-bromo-1H-indol-3-yl)-N-phenylmethoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-6-7-16-15(8-14)13(9-18-16)10-19-20-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSPXCZTQLCDJ-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-benzyloxime typically involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with O-benzyloxime under specific conditions. One common method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and subsequent reactions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indole-3-carbaldehyde O-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
5-bromo-1H-indole-3-carbaldehyde O-benzyloxime is a chemical compound with the molecular formula C16H13BrN2O and a molecular weight of 329.19122 . It belongs to the class of oxime and oxime ether moieties, which have demonstrated significant roles in enhancing the physicochemical and anticancer properties of various compounds .
Potential Applications
While specific applications of this compound are not detailed, the role of related compounds and moieties in medicinal chemistry indicates potential uses in several areas:
- Anticancer Activity: Oxime derivatives, including indirubin-5-carboxamide oximes, have exhibited antiproliferative activity against cancer cells . For example, certain compounds have shown inhibitory activity against kinases such as FLT3 and glycogen synthase kinase 3β (GSK3β) . They can also induce apoptosis and cell cycle arrest in cancer cells and reduce the formation of lung metastasis .
- Kinase Inhibition: Many oximes can inhibit kinases like CDK1, CDK2, CDK5, CDK9, GSK-3α/β, PhK, FLT3, AMPK, Lck, and SGK . These kinases are involved in various cellular processes, and their inhibition can have therapeutic effects .
- Anti-inflammatory Properties: Oxime analogs may possess anti-inflammatory properties . Specific compounds have demonstrated potential in treating inflammation by targeting GSK-3β .
- Antibacterial Activity: Schiff bases, which contain structural similarities to oximes, have shown antibacterial activity . Some compounds exhibit antistaphylococcal and antienterococcal activities, inhibiting protein synthesis pathways and nucleic acid production .
- Antifungal Properties: Certain Schiff base derivatives have exhibited antifungal properties .
Data Table
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde O-benzyloxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, indole derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group Modifications on the Indole Scaffold
O-Benzyloxime Derivatives
- Antibacterial Quinolones: N-[2-(Coumarin-3-yl)ethyl]piperazinyl quinolones bearing O-benzyloxime groups (e.g., compounds 6g, 6h, 6i) demonstrated comparable or superior antibacterial activity to reference drugs (e.g., ciprofloxacin) against Staphylococcus aureus and Escherichia coli. The O-benzyloxime group enhances solubility and target binding compared to O-methyloxime or ketone analogs .
- Synthetic Accessibility : O-Benzyloxime derivatives are synthesized under mild acidic conditions, whereas O-allyloxime analogs (e.g., 5-bromo-1H-indole-3-carbaldehyde O-allyloxime, C₁₂H₁₁BrN₂O, MW: 279.13) require allyl-hydroxylamine and exhibit distinct steric and electronic profiles .
Thiosemicarbazone Derivatives
- Crystal Engineering : 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone (C₁₀H₉BrN₄S) forms hydrogen-bonded layers via N–H⋯S interactions, contrasting with the O-benzyloxime’s N–H⋯O networks. This structural difference impacts solubility and stability in biological matrices .
- Antimicrobial Activity: Thiosemicarbazones exhibit moderate antifungal activity but are less potent than O-benzyloxime-containing quinolones .
Hydrazone Derivatives
- Hydrazone vs. Oxime: 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone (C₁₆H₁₁BrN₄O₃·0.5H₂O) forms a hemihydrate crystal structure stabilized by N–H⋯O and O–H⋯O bonds, differing from the O-benzyloxime’s non-hydrated packing . Hydrazones generally show weaker antibacterial activity than oximes due to reduced electrophilicity .
Substituent Position and Halogen Effects
- 5-Bromo vs. 6-Bromo Indoles : 6-Bromo-1H-indole-3-carbaldehyde derivatives exhibit stronger supramolecular interactions (e.g., Br⋯π contacts) in crystal structures compared to the 5-bromo analog, which relies on N–H⋯O hydrogen bonds .
- 5-Methyl Indole: 5-Methyl-1H-indole-3-carbaldehyde (C₁₀H₉NO) is isostructural with the 5-bromo analog but lacks halogen-mediated interactions, resulting in simpler crystal packing .
Physicochemical Properties
Biological Activity
5-bromo-1H-indole-3-carbaldehyde O-benzyloxime is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
This compound has a molecular formula of C16H14BrN2O2 and a molar mass of 350.2 g/mol. The compound features an indole ring system, which is known for its significant biological activity, particularly in anticancer and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrN2O2 |
| Molar Mass | 350.2 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with benzyloxyamine under acidic conditions. The reaction can be optimized through various methods, including refluxing and purification via chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL, demonstrating its potential as a therapeutic agent in combating resistant bacterial infections .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and osteosarcoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| Osteosarcoma | 15 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxime derivatives, including this compound. Results indicated that this compound exhibited superior activity against MRSA compared to traditional antibiotics, highlighting its potential role in developing new antimicrobial therapies .
Case Study 2: Cancer Cell Inhibition
In another investigation, the compound was tested against various cancer cell lines. It was found to significantly inhibit cell growth in MCF-7 cells with an IC50 value indicating potent activity, supporting further development as an anticancer agent .
Q & A
Q. Table 1: Key Synthetic Parameters for O-Benzyloxime Formation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | PEG-400/DMF (2:1) | Maximizes solubility |
| Catalyst | CuI (10 mol%) | Reduces side products |
| Reaction Time | 12–16 h | Ensures completion |
| Purification | Flash chromatography | Purity >95% |
Q. Table 2: Comparative Biological Activity of Indole Derivatives
| Compound | Target Enzyme (IC50, nM) | LogP |
|---|---|---|
| 5-Bromo-1H-indole-3-carbaldehyde | 450 ± 30 | 2.1 |
| O-Benzyloxime derivative | 85 ± 10 | 3.8 |
| 5-Bromo-3-(methylthio)-1H-indole | 620 ± 50 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
